Cas no 2018464-70-3 (3-Thiopheneethanesulfonyl chloride, α-methyl-)

3-Thiopheneethanesulfonyl chloride, α-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiopheneethanesulfonyl chloride, α-methyl-
- 2018464-70-3
- EN300-681298
- 1-(thiophen-3-yl)propane-2-sulfonyl chloride
-
- Inchi: 1S/C7H9ClO2S2/c1-6(12(8,9)10)4-7-2-3-11-5-7/h2-3,5-6H,4H2,1H3
- InChI Key: SHMLXUUAHFMMQU-UHFFFAOYSA-N
- SMILES: C1SC=CC=1CC(C)S(Cl)(=O)=O
Computed Properties
- Exact Mass: 223.9732496g/mol
- Monoisotopic Mass: 223.9732496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.8Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.395±0.06 g/cm3(Predicted)
- Boiling Point: 311.2±25.0 °C(Predicted)
3-Thiopheneethanesulfonyl chloride, α-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681298-5.0g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-681298-10.0g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-681298-2.5g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-681298-0.1g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-681298-0.25g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-681298-1.0g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-681298-0.5g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-681298-0.05g |
1-(thiophen-3-yl)propane-2-sulfonyl chloride |
2018464-70-3 | 95.0% | 0.05g |
$827.0 | 2025-03-12 |
3-Thiopheneethanesulfonyl chloride, α-methyl- Related Literature
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 3-Thiopheneethanesulfonyl chloride, α-methyl-
α-Methyl-3-Thiopheneethanesulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 2018464-70-3, commonly referred to as α-methyl-3-thiopheneethanesulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the characteristics, synthesis, and applications of α-methyl-3-thiopheneethanesulfonyl chloride, while incorporating the latest research findings to provide a comprehensive understanding.
α-Methyl-3-thiopheneethanesulfonyl chloride is an organosulfur compound characterized by its thiophene ring and sulfonyl chloride group. The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, contributes to the compound's stability and reactivity. The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, making this compound versatile in chemical reactions. Recent studies have highlighted the importance of such compounds in medicinal chemistry, where they serve as intermediates in the synthesis of bioactive molecules.
The synthesis of α-methyl-3-thiopheneethanesulfonyl chloride typically involves the sulfonation of thiophene derivatives followed by chlorination. Researchers have explored various methods to optimize this process, including the use of microwave-assisted synthesis and green chemistry approaches. These advancements have not only improved yield but also reduced environmental impact, aligning with current trends toward sustainable chemical practices.
One of the most promising applications of α-methyl-3-thiopheneethanesulfonyl chloride lies in its use as an intermediate in drug discovery. The sulfonyl chloride group is known to form stable amide bonds when reacted with amines, making it valuable in peptide synthesis. Recent studies have demonstrated its utility in constructing bioactive molecules with potential anti-inflammatory and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported the successful synthesis of a novel sulfonylated thiophene derivative that exhibited potent inhibitory activity against certain kinase enzymes.
Beyond medicinal chemistry, α-methyl-3-thiopheneethanesulfonyl chloride finds applications in materials science. Its ability to form strong covalent bonds makes it suitable for modifying polymer surfaces or developing advanced materials with tailored properties. For example, researchers have utilized this compound to create self-healing polymers by incorporating it into polyurethane networks. This innovation was highlighted in a 2022 article in *Advanced Materials*, where the compound played a pivotal role in enhancing the mechanical properties and durability of the resulting materials.
In terms of physical properties, α-methyl-3-thiopheneethanesulfonyl chloride is typically a crystalline solid with a melting point around 55°C and a boiling point above 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF facilitates its use in various synthetic protocols. However, care must be taken during handling due to its reactivity with moisture and strong nucleophiles.
Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of α-methyl-3-thiopheneethanesulfonyl chloride. Quantum mechanical studies reveal that the sulfonyl chloride group significantly polarizes the molecule, enhancing its electrophilic character. This insight has been instrumental in designing more efficient synthetic routes and predicting reaction outcomes with greater accuracy.
In conclusion, α-methyl-3-thiopheneethanesulfonyl chloride (CAS No. 2018464-70-3) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new potential uses for this compound, its role in advancing modern chemistry is expected to grow further.
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